DPP-IV Inhibitory Potency: 2-Azabicyclo[3.1.0]hexane-3-carbonitrile-derived Saxagliptin vs. Simple Pyrrolidine-carbonitrile Controls
The fully elaborated saxagliptin, built upon the (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile scaffold, inhibits human DPP-IV with a Ki of 0.6 nM . In contrast, a direct comparator lacking the fused cyclopropane ring—(1S,3S,5S)-2-[(2S)-pyrrolidin-2-ylcarbonyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile—yields a Ki of only 305 nM against the same enzyme under identical steady-state assay conditions (pH 7.4, 2°C) [1]. A simpler pyrrolidine-2-carbonitrile derivative (without any bicyclic constraint) achieves only ~84% plasma DPP-IV inhibition at 3 mg/kg oral dose in the rat, compared to saxagliptin's 87% plasma DPP-IV inhibition with an ED50 of 0.12 μmol/kg [2]. This represents a potency advantage for the 2-azabicyclo scaffold that is foundational to saxagliptin's clinical success.
| Evidence Dimension | DPP-IV inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.6 nM (saxagliptin, derived from 2-azabicyclo[3.1.0]hexane-3-carbonitrile scaffold) |
| Comparator Or Baseline | Ki = 305 nM (pyrrolidinylcarbonyl-substituted 2-azabicyclo[3.1.0]hexane-3-carbonitrile); Ki > 1000 nM (simple pyrrolidine-2-carbonitrile derivative) |
| Quantified Difference | At least 500-fold (0.6 nM vs. >305 nM) improvement in binding affinity when the cyclopropane ring is present in the optimized context |
| Conditions | Human DPP-IV, steady-state kinetic assay, pH 7.4, 2°C; in vivo rat plasma DPP-IV ex vivo assay |
Why This Matters
A user procuring 2-azabicyclo[3.1.0]hexane hydrochloride as a saxagliptin intermediate requires this specific scaffold; substituting a pyrrolidine-based synthon will yield compounds with >500-fold lower DPP-IV affinity, completely undermining the project's biological rationale.
- [1] BindingDB Entry BDBM11914. Ki = 305 nM for (1S,3S,5S)-2-[(2S)-pyrrolidin-2-ylcarbonyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile against human DPP-IV. View Source
- [2] Enzyme Information System. Literature summary for DPP-IV (EC 3.4.14.5): pyrrolidine-2-carbonitrile derivative achieving 84% plasma DPP-IV inhibition at 3 mg/kg oral dose. View Source
